Solvent violet 13

Description

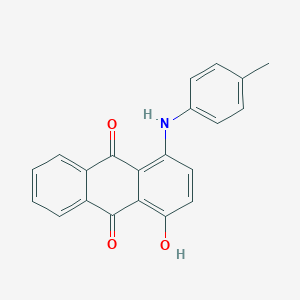

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c1-12-6-8-13(9-7-12)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFWQNJLLOFIJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026293 |

Source

|

| Record name | D&C Violet 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Violet odorless powder; [MSDSonline] |

Source

|

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alizurol Purple | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81-48-1, 12217-81-1 |

Source

|

| Record name | Solvent Violet 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizurol Purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solvent violet 13 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Violet 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-4-(p-toluidino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C VIOLET NO. 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350KA7O6HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALIZUROL PURPLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1958 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Solvent Violet 13 chemical structure and properties

Introduction

Solvent Violet 13, identified by the Colour Index number 60725, is a synthetically produced anthraquinone dye renowned for its vibrant, bluish-violet hue and excellent stability.[1][2] As an oil-soluble colorant, it is distinguished by its insolubility in water but excellent solubility in a variety of organic solvents, making it a critical component in numerous industrial applications.[1][3][4] This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical and spectral properties, synthesis methodologies, and diverse applications. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this versatile dye.

Part 1: Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to its application. This compound is systematically named and cataloged to ensure unambiguous identification in research and industry.

Nomenclature and Identification:

-

Preferred IUPAC Name: 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione[5]

-

Common Synonyms: D&C Violet No. 2, C.I. 60725, Oil Violet, Alizurol Purple, Macrolex Violet B[1][6][7]

Molecular Structure

This compound is an anthraquinone derivative. Its core structure is the tricyclic aromatic ketone, anthracene-9,10-dione. The characteristic violet color arises from the chromophoric system created by the substitution of a hydroxyl (-OH) group at the 1-position and a p-tolylamino (-(NH)-C₆H₄-CH₃) group at the 4-position. This specific arrangement of electron-donating groups on the anthraquinone framework is crucial for its tinctorial properties.

Caption: Generalized workflow for the synthesis of this compound.

Part 4: Industrial and Scientific Applications

The combination of vibrant color, high thermal stability, and good solubility in organic media makes this compound a valuable colorant in a wide range of fields.

-

Plastics and Polymers: This is the primary application area. It is extensively used to color a variety of thermoplastics, including polystyrene (PS), ABS, rigid polyvinyl chloride (RPVC), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyethylene terephthalate (PET). [3][4][7][8]Its high heat resistance makes it suitable for extrusion and injection molding processes. [8]* Fiber Dope Dyeing: It is used for the protoplasmic coloring of polyester fibers, where the dye is mixed with the polymer melt before fiber extrusion. [6][7]This method provides excellent color fastness.

-

Oils, Waxes, and Solvents: this compound is used to dye hydrocarbon products like greases, waxes, stains, and solvents. [2][9]* Inks and Coatings: Its solubility and bright color make it suitable for use in certain solvent-based printing inks and transparent coatings. [3]* Cosmetics: Under the name D&C Violet No. 2, it is used in externally applied cosmetics, such as hair and skin care products. [2]* Pyrotechnics: It is employed in some violet-colored smoke compositions for pyrotechnic displays. [2]

Part 5: Experimental Protocol Example

Determination of UV-Visible Absorption Spectrum

The causality behind this protocol is to identify the wavelength of maximum absorbance (λmax), which is a key characteristic for colorimetric analysis and quality control. A non-polar solvent like toluene is chosen due to the dye's high solubility and the solvent's UV transparency in the visible range.

Objective: To determine the λmax of this compound in a suitable organic solvent.

Materials:

-

This compound powder

-

Toluene (spectroscopic grade)

-

Analytical balance

-

10 mL volumetric flasks (Class A)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

Methodology:

-

Stock Solution Preparation (e.g., 100 mg/L): a. Accurately weigh approximately 1.0 mg of this compound using an analytical balance. b. Quantitatively transfer the powder to a 10 mL volumetric flask. c. Add a small amount of toluene to dissolve the dye completely. d. Dilute to the mark with toluene, cap the flask, and invert several times to ensure homogeneity. This is the stock solution.

-

Working Solution Preparation (e.g., 5 mg/L): a. Pipette 0.5 mL of the stock solution into a new 10 mL volumetric flask. b. Dilute to the mark with toluene. c. Mix thoroughly. The concentration should be such that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-0.8 A.U.).

-

Spectrophotometer Setup: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for baseline stability. b. Set the wavelength scan range from 400 nm to 700 nm.

-

Baseline Correction: a. Fill two quartz cuvettes with the pure solvent (toluene). b. Place them in the reference and sample holders of the spectrophotometer. c. Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.

-

Sample Measurement: a. Empty the sample cuvette and rinse it with a small amount of the working solution. b. Fill the sample cuvette with the this compound working solution. c. Place it back into the sample holder. d. Perform the wavelength scan.

-

Data Analysis: a. The spectrophotometer software will generate an absorption spectrum (Absorbance vs. Wavelength). b. Identify the wavelength at which the highest peak occurs. This value is the λmax. [10]

Part 6: Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as acutely hazardous, but proper handling is crucial to minimize exposure and ensure workplace safety.

-

Hazards Identification: May cause serious eye irritation. [11]May cause an allergic skin reaction in sensitive individuals. [12][13]Ingestion may lead to gastrointestinal discomfort. [11][13]As a fine powder, it may form combustible dust concentrations in the air. [14]* Handling Precautions:

-

Avoid contact with skin and eyes. [12] * Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. [13] * Minimize dust generation and accumulation. [13] * Wash hands thoroughly after handling. [13]* Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles. [13] * Skin Protection: Chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing. [12][13] * Respiratory Protection: If ventilation is inadequate or dust is generated, use an approved particulate respirator. [13][14]* Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from strong oxidizing agents. [15][13]

-

References

- CorSol® 3013 this compound. Fineland Chem.

- This compound. Wikipedia. [Link]

- This compound. World dye variety. [Link]

- This compound. Jinan Ogilvy Chemical Co., Ltd. [Link]

- This compound. Hangzhou Epsilon Chemical Co.,Ltd. [Link]

- This compound – Ranbar Violet B Anthraquinone Dye. Ranbar Dyestuff. [Link]

- This compound | CAS#:81-48-1. Chemsrc. [Link]

- This compound|CAS NO.81-48-1. Xcolor Pigment. [Link]

- SAFETY D

- This compound | Product List. TAIYO Fine Chemicals CO., LTD. [Link]

- This compound, Transparent Violet B. Rhodamine b dye. [Link]

- This compound. chemeurope.com. [Link]

- This compound - High-Quality Dye at Best Price, Durable Performance. ExportersIndia.com. [Link]

- Applications of this compound. TIANKUN Dye Manufacturer & Supplier. [Link]

- This compound. Pylam Dyes. [Link]

- This compound | C21H15NO3 | CID 6680. PubChem - NIH. [Link]

- Safety Data Sheet: C.I. This compound. Koch Color. [Link]

- CN105237417A - Synthetic method for this compound.

- This compound | 5 Publications | 4 Citations | Top Authors | Rel

- Synthesis method of environment-friendly this compound with low toxicity and low harm.

- This compound|Transparence VioletB. HUPC GLOBAL CHEMICAL. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Solvent_Violet_13 [chemeurope.com]

- 3. CorSol® 3013 this compound | Fineland Chem [finelandchem.com]

- 4. This compound – Ranbar Violet B Anthraquinone Dye [ranbarr.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. This compound [jnogilvychem.com]

- 9. pylamdyes.com [pylamdyes.com]

- 10. benchchem.com [benchchem.com]

- 11. spectracolors.com [spectracolors.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. cncolorchem.com [cncolorchem.com]

- 14. kochcolor.com [kochcolor.com]

- 15. This compound - High-Quality Dye at Best Price, Durable Performance [dyesandpigments.co.in]

An In-depth Technical Guide to Solvent Violet 13 (C.I. 60725)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide provides a comprehensive technical overview of Solvent Violet 13, an anthraquinone-based dye. We will move beyond simple data recitation to explore the causality behind its synthesis, properties, and applications, ensuring a deep, field-proven understanding for professionals in scientific research and development.

The primary CAS Number for this compound is 81-48-1 .[1][2][3][4][5] A deprecated CAS number, 12217-81-1, may also be encountered in older literature.[1]

Core Identity and Physicochemical Profile

This compound, known by its IUPAC name 1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione , is a synthetic dye valued for its brilliant bluish-violet hue and stability.[6] It is structurally classified as an anthraquinone dye, a family of colorants known for their good-to-excellent lightfastness and thermal stability, which are critical attributes for applications in durable materials.[4][7]

The molecule's core is the anthracene-9,10-dione structure. The strategic placement of hydroxyl (-OH) and substituted amino (-NH-R) groups at the 1 and 4 positions acts as powerful auxochromes. These groups are crucial for shifting the molecule's absorption spectrum into the visible range, thereby producing its characteristic deep violet color.

Key Physicochemical Properties

The properties of this compound make it highly suitable for coloring non-aqueous systems, such as polymers and hydrocarbon-based solvents. Its insolubility in water is a key feature, preventing leaching in many applications.[6][8][9]

| Property | Value | Source(s) |

| CAS Number | 81-48-1 | [3][4] |

| C.I. Name | This compound (60725) | [1][6] |

| Synonyms | D&C Violet No. 2, Alizurol Purple, Quinizarin Blue | [3][6] |

| Molecular Formula | C₂₁H₁₅NO₃ | [3][6][10] |

| Molecular Weight | 329.35 g/mol | [10][11] |

| Appearance | Violet powder | [4][8] |

| Melting Point | ~186°C | [12] |

| Solubility | Insoluble in water. Soluble in acetone, benzene, toluene, xylene, and dimethylformamide (DMF). | [6][8][9] |

| Heat Stability | High; stable up to 260-350°C in various plastics. | [7][8] |

| Lightfastness | Good to Excellent (6-8 on a scale of 8) in resins. | [4] |

Synthesis Pathways: From Traditional to Green Chemistry

The industrial synthesis of this compound traditionally involves the condensation of an anthraquinone intermediate with p-toluidine. The primary starting material is often 1,4-dihydroxyanthraquinone (Quinizarin) or its leuco form.[9][13]

Traditional Condensation Reaction

The core mechanism involves the nucleophilic substitution of a hydroxyl or halo group on the anthraquinone ring by the amino group of p-toluidine. Boric acid is often used as a catalyst and condensing agent. The reaction typically proceeds as follows:

-

Leuco Body Formation: 1,4-dihydroxyanthraquinone is first reduced to its leuco form (anthracene-1,4,9,10-tetraol). This step increases the reactivity of the C1 and C4 positions.

-

Condensation: The leuco compound is reacted with p-toluidine (p-methylaniline).[13]

-

Oxidation: The resulting intermediate is oxidized back to the stable anthraquinone structure, yielding the final dye.

Modern Environmentally-Conscious Synthesis

A significant drawback of the traditional method is the use of p-toluidine, a highly toxic raw material. Modern synthetic strategies aim to circumvent this by using a "one-pot" process starting from 4-nitrotoluene.[14][15] This approach integrates the reduction of the nitro group and the condensation into a single, streamlined workflow, reducing handling of hazardous intermediates and saving resources.[15]

The general workflow for this improved synthesis is as follows:

Caption: A streamlined, one-pot synthesis workflow for this compound.

Industrial and Research Applications

The high stability and solvent-soluble nature of this compound underpin its use across various sectors.

-

Plastics and Polymers: It is extensively used for coloring thermoplastics such as polystyrene (PS), ABS, polycarbonate (PC), PMMA, and PET.[1][4][16] Its high thermal stability allows it to withstand the high temperatures of polymer processing without degradation.[7]

-

Hydrocarbon Products: It serves as a colorant for solvents, gasoline, oils, greases, and waxes.[4][6]

-

Cosmetics: Under the name D&C Violet No. 2, it is approved for use in externally applied cosmetics, including hair and skin care products.[6]

-

Pyrotechnics: It is a component in some violet-colored smoke compositions.[6]

-

Specialty Inks: Its solubility in organic solvents makes it suitable for use in certain inkjet inks and for coloring metal foils.[7]

Experimental Protocol: Coloring Polystyrene Resin

This protocol details a standard laboratory procedure for incorporating this compound into polystyrene to create a colored plastic sample. This process is self-validating; a uniform, brilliant violet color in the final product without specks or degradation indicates a successful procedure.

Materials and Equipment

-

This compound (C.I. 60725)

-

Polystyrene (PS) pellets, clear

-

Two-roll mill or small-scale extruder

-

Heat press

-

Analytical balance

-

Metal mixing bowl

Step-by-Step Methodology

-

Pre-Drying: Dry the polystyrene pellets in an oven at 80°C for 2-4 hours to remove any residual moisture, which can cause defects in the final product.

-

Masterbatch Preparation (Dry Blending):

-

Weigh the required amount of polystyrene pellets.

-

On an analytical balance, weigh this compound powder. A typical loading is 0.01% to 0.2% by weight, depending on the desired color intensity.[2][4]

-

In a metal bowl, combine the PS pellets and dye powder. Mix thoroughly until the pellets are evenly coated. This is a crucial step to ensure uniform color distribution.

-

-

Melt Compounding:

-

Set the temperature of the two-roll mill or extruder to the appropriate processing temperature for polystyrene (typically 180-220°C).

-

Gradually add the dry-blended mixture to the compounding equipment. The heat and shear forces will melt the polymer and disperse the dye molecules throughout the matrix.

-

Continue mixing until a homogenous, uniformly colored melt is achieved.

-

-

Sample Molding:

-

Take the compounded polymer melt and place it into a mold.

-

Transfer the mold to a heat press set at the molding temperature for PS (~190°C).

-

Apply pressure to form the sample into the desired shape (e.g., a flat plaque).

-

Cool the mold under pressure to solidify the sample.

-

-

Quality Assessment:

-

Eject the cooled sample.

-

Visually inspect for color uniformity, clarity, and the absence of unincorporated dye specks or signs of thermal degradation (e.g., yellowing, black spots).

-

Sources

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. spectracolors.com [spectracolors.com]

- 3. CAS 81-48-1: this compound | CymitQuimica [cymitquimica.com]

- 4. pylamdyes.com [pylamdyes.com]

- 5. This compound | CAS 81-48-1 | LGC Standards [lgcstandards.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Applications of this compound - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 8. This compound - Solvent Violet B - Transparent Violet S-B from Emperor Chem [emperordye.com]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. 81-48-1 | 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione - Moldb [moldb.com]

- 12. aksci.com [aksci.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. CN105237417A - Synthetic method for this compound - Google Patents [patents.google.com]

- 15. This compound | 5 Publications | 4 Citations | Top Authors | Related Topics [scispace.com]

- 16. This compound – Ranbar Violet B Anthraquinone Dye [ranbarr.com]

Synthesis of 1-hydroxy-4-(p-tolylamino)anthraquinone

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-hydroxy-4-(p-tolylamino)anthraquinone, a significant anthraquinone derivative known commercially as C.I. Solvent Violet 13. This document is intended for researchers, chemists, and professionals in drug development and materials science. It delves into the predominant synthetic methodologies, focusing on the boric acid-catalyzed condensation of 1,4-dihydroxyanthraquinone (quinizarin) with p-toluidine. The guide offers a detailed, step-by-step experimental protocol, an exploration of the underlying reaction mechanism, purification techniques, and methods for characterization. Emphasis is placed on the causal relationships behind procedural choices to ensure scientific integrity and reproducibility.

Introduction and Significance

1-hydroxy-4-(p-tolylamino)anthraquinone (CAS No. 81-48-1) is a synthetic dye characterized by its vibrant purple-blue hue.[1][2] Its molecular structure, featuring a substituted anthraquinone core, imparts high thermal stability and lightfastness, making it an ideal colorant for various applications. It is principally used for the coloration of polyester fibers and engineering plastics, such as polystyrene and polycarbonates.[3] Beyond its role as a dye, it also serves as a chemical intermediate for the synthesis of other complex colorants and as a reagent for the determination of boron.[3]

The synthesis of this compound is a classic example of nucleophilic aromatic substitution on an anthraquinone system. While several routes exist, the most commercially viable and widely documented method involves the direct condensation of 1,4-dihydroxyanthraquinone with p-toluidine. This guide will focus primarily on this robust and scalable method.

Core Synthesis Pathway: Boric Acid-Catalyzed Condensation

The principal industrial synthesis involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin), often in a mixture with its reduced leuco form, and p-toluidine in the presence of a condensing agent, most commonly boric acid.[4][5][6]

Principle and Rationale of Reagent Selection

The overall reaction is a nucleophilic substitution where the amino group of p-toluidine displaces one of the hydroxyl groups on the quinizarin ring.

-

Substrate (Quinizarin): 1,4-dihydroxyanthraquinone is the foundational anthraquinone skeleton.[7] The reaction is often facilitated by including a fraction of its leuco form (1,4,9,10-tetrahydroxyanthracene). The leuco form is more reactive and helps to initiate the condensation process.[4][5]

-

Nucleophile (p-Toluidine): This aromatic amine provides the p-tolylamino moiety. The stoichiometry is critical; a slight excess of p-toluidine is used to drive the reaction towards the mono-substituted product. A large excess can lead to the formation of the undesired di-substituted byproduct, 1,4-bis(p-tolylamino)anthraquinone.[8][9]

-

Catalyst (Boric Acid): Boric acid is not a catalyst in the classical sense but a crucial condensing agent. It functions by forming a chelate complex with the C9-carbonyl and C1-hydroxyl groups of quinizarin. This complexation enhances the electrophilicity of the C4 position and transforms the hydroxyl group into a better leaving group (as a borate ester), thereby facilitating the nucleophilic attack by p-toluidine.[4][6]

-

Solvent: The reaction can be conducted in various solvents. Aqueous systems are common for their environmental and economic advantages.[8][10] Alcohols, such as ethanol, or alcohol-water mixtures are also frequently employed to ensure adequate solubility of the reactants.[4]

Reaction Mechanism Overview

The reaction proceeds through the following key stages:

-

Activation of Quinizarin: Boric acid reacts with the peri-hydroxyl and carbonyl groups of quinizarin to form a six-membered ring chelate.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electron-deficient C4 position of the activated quinizarin complex.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Elimination and Re-aromatization: The borate ester group is eliminated as a leaving group, and the anthraquinone ring system re-aromatizes.

-

Hydrolysis: The resulting complex is hydrolyzed during work-up to release the final product and regenerate boric acid.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures found in the patent literature.[4][10]

Materials & Equipment:

-

1,4-Dihydroxyanthraquinone (Quinizarin)

-

p-Toluidine

-

Boric Acid (H₃BO₃)

-

Round-bottom flask with a reflux condenser and mechanical stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

TLC plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, charge 1,4-dihydroxyanthraquinone (e.g., 24.0 g, 100 mmol), p-toluidine (e.g., 21.4 g, 200 mmol), and boric acid (e.g., 13.0 g, 210 mmol). Add 400 mL of water as the solvent.[10]

-

Condensation Reaction: Heat the reaction mixture to 95-100°C with vigorous stirring. Maintain this temperature for 10-12 hours.[4][10]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be toluene:ethyl acetate (e.g., 9:1 v/v). The disappearance of the quinizarin spot and the appearance of a new, more polar product spot indicate reaction progression.

-

Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature (approx. 25°C). The crude product will precipitate out of the solution.[10] Filter the solid product using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with hot water (2 x 100 mL portions) to remove boric acid and any unreacted p-toluidine.[10]

-

Purification:

-

To remove unreacted 1,4-dihydroxyanthraquinone, the crude solid can be slurried in a dilute aqueous sodium hydroxide solution (e.g., 0.5-1.0% w/v) and heated.[4] Quinizarin is soluble in dilute alkali, while the product is not.

-

Filter the hot suspension, wash the purified product with hot water until the filtrate is neutral, and then dry the solid. A blue-green to purple-black solid is obtained.[3][10]

-

-

Drying: Dry the final product in a vacuum oven at 60-80°C to a constant weight. The expected yield is typically high, in the range of 85-95%.[10]

Synthesis Workflow and Data

The overall process from reactants to the final purified product is outlined below.

Caption: Workflow for the synthesis of 1-hydroxy-4-(p-tolylamino)anthraquinone.

Quantitative Data and Physicochemical Properties

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₅NO₃ | [2][3] |

| Molecular Weight | 329.35 g/mol | [2][3] |

| Appearance | Purple-black powder | [3] |

| Melting Point | 219-222 °C | [10] |

| Solubility | Insoluble in water; Soluble in benzene, xylene, DMF | [3] |

| Purity (Typical) | > 97% | [8][11] |

Alternative Synthetic Route: Ullmann Condensation

An alternative, though less common, approach is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a halo-anthraquinone with an amine.[12][13]

-

Reaction: 1-Bromo-4-hydroxyanthraquinone or 1-chloro-4-hydroxyanthraquinone is reacted with p-toluidine.[1]

-

Catalyst: The reaction requires a copper catalyst, which can be elemental copper powder or a copper(I) salt.[13][14][15]

-

Conditions: Ullmann reactions typically require high temperatures and polar aprotic solvents like DMF or nitrobenzene.[13] Modern variations using microwave assistance can significantly reduce reaction times.[14][15]

While effective, this route is often disfavored on an industrial scale due to the higher cost of the halogenated starting materials and the need to manage copper waste streams.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-hydroxy-4-(p-tolylamino)anthraquinone, the following analytical techniques are employed:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity and quantify residual starting materials or byproducts like the di-substituted compound.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of key functional groups, such as N-H stretching, O-H stretching, and C=O stretching of the quinone system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural elucidation of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety and Handling

1-hydroxy-4-(p-tolylamino)anthraquinone is an irritant and should be handled with appropriate care.

-

Hazards: Irritating to eyes, respiratory system, and skin. May cause an allergic skin reaction.[1][11]

-

Precautions:

Always consult the material safety data sheet (MSDS) before handling this chemical.

References

- CN103319379A - Process for synthesizing anthraquinone compound.

- Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.

- The Ullmann Condensation Reaction of Haloanthraquinones and Amines. SciSpace. [Link]

- Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. [Link]

- (PDF) Chemistry of 2-aminoanthraquinones.

- 1-hydroxy-4-(p-toluidino)anthraquinone. ChemBK. [Link]

- CN104341790A - Purified 1-hydroxy-4-arylamino-anthraquinone product and preparation method thereof.

- US2419405A - Process for preparing 1-hydroxy-4-arylamino anthraquinones.

- Ullmann condens

- US1931264A - Process for the manufacture of quinizarine green and related products.

- US20030045735A1 - Preparation of 1-amino-4-hydroxyanthraquinones.

- 1,4-Dihydroxyanthraquinone. Wikipedia. [Link]

- Quinizarin. PubChem. [Link]

- This compound. PubChem. [Link]

- CN103664567A - Novel process for producing 1,4-dihydroxy anthraquinone.

- SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE. Revue Roumaine de Chimie. [Link]

- Substance: 1,4-bis(p-Tolylamino)anthraquinone. CosIng - European Commission. [Link]

Sources

- 1. 1-Hydroxy-4-(p-toluidino)anthrachinon | 81-48-1 [m.chemicalbook.com]

- 2. 1-hydroxy-4-(p-toluidino)anthraquinone | 81-48-1 [chemnet.com]

- 3. chembk.com [chembk.com]

- 4. US2419405A - Process for preparing 1-hydroxy-4-arylamino anthraquinones - Google Patents [patents.google.com]

- 5. US1931264A - Process for the manufacture of quinizarine green and related products - Google Patents [patents.google.com]

- 6. US20030045735A1 - Preparation of 1-amino-4-hydroxyanthraquinones - Google Patents [patents.google.com]

- 7. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 8. CN104341790A - Purified 1-hydroxy-4-arylamino-anthraquinone product and preparation method thereof - Google Patents [patents.google.com]

- 9. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]

- 10. CN103319379A - Process for synthesizing anthraquinone compound - Google Patents [patents.google.com]

- 11. 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione | 81-48-1 [sigmaaldrich.com]

- 12. (Open Access) The Ullmann Condensation Reaction of Haloanthraquinones and Amines (1979) | Mitsuhiko Hida | 4 Citations [scispace.com]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions | Springer Nature Experiments [experiments.springernature.com]

- 15. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Solubility of Solvent Violet 13 in Organic Solvents

Abstract

This compound (C.I. 60725) is an anthraquinone dye prized for its brilliant bluish-violet hue and stability, finding extensive use in coloring plastics, resins, hydrocarbon-based fuels, and cosmetics.[1][2] Its efficacy in these applications is fundamentally governed by its solubility in various organic media. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We will explore the molecular basis for its solubility, present quantitative data across a spectrum of common organic solvents, detail a standardized experimental protocol for solubility determination, and discuss key factors that influence the dissolution process. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this dye's behavior in non-aqueous systems.

Introduction to this compound: A Molecular Perspective

This compound, chemically known as 1-hydroxy-4-(p-tolylamino)anthraquinone, is a synthetic dye belonging to the anthraquinone class.[2][3] Its molecular structure is the primary determinant of its solubility profile.

-

Core Structure: The molecule is built upon a large, rigid, and predominantly nonpolar anthraquinone core, which consists of three fused benzene rings.[4] This extensive aromatic system results in strong van der Waals forces and π-π stacking interactions between dye molecules, contributing to its solid nature.

-

Functional Groups: The structure features a hydroxyl (-OH) group and a secondary amine (-NH-) group attached to the anthraquinone core. These groups introduce polarity and the capacity for hydrogen bonding (both as a donor and acceptor), which are critical for interactions with polar solvent molecules.[5]

-

Overall Polarity: The combination of a large nonpolar backbone with specific polar functional groups gives this compound a complex character. It is generally considered a nonpolar to moderately polar molecule, which explains its poor solubility in water but significant solubility in various organic solvents.[1][6] This duality is key to understanding its behavior.

The interplay between the nonpolar surface area and the polar, hydrogen-bonding functional groups dictates which solvents will be most effective for dissolution.

The Theoretical Basis of Solubility

The principle of "like dissolves like" is the foundational concept for understanding the solubility of this compound. This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Nonpolar Solvents (e.g., Toluene, Xylene): These solvents primarily interact through weak van der Waals forces. The large, nonpolar anthraquinone core of this compound interacts favorably with these aromatic solvents, allowing it to dissolve effectively.[1][2][7]

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents possess a significant dipole moment but lack acidic protons for hydrogen bond donation. They can accept hydrogen bonds from the -OH and -NH groups of the dye and engage in dipole-dipole interactions, while also interacting with the nonpolar core. Dichloromethane, in particular, shows very high solvating power for this dye.[8][9][10]

-

Polar Protic Solvents (e.g., Ethanol): These solvents can both donate and accept hydrogen bonds. While one might expect strong interactions, the solubility of this compound in lower alcohols like ethanol is surprisingly low.[9][10] This can be attributed to the solvent's strong self-association via hydrogen bonding. The energy required to break the solvent-solvent hydrogen bonds to create a cavity for the large dye molecule is not sufficiently compensated by the new solute-solvent interactions, leading to limited solubility.

The following diagram illustrates the primary interaction mechanisms between this compound and different classes of organic solvents.

Caption: Dominant intermolecular forces between this compound and solvent classes.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in several common organic solvents. The data has been compiled from various technical datasheets and is reported at a standard temperature of 20°C.[8][9][10] It is important to note that minor variations may exist between different commercial grades of the dye.

| Organic Solvent | Solvent Class | Solubility at 20°C (g/L) |

| Dichloromethane | Chlorinated | 35.0 |

| Methylbenzene (Toluene) | Aromatic (Nonpolar) | 7.0 |

| Butyl Acetate | Ester | 3.0 |

| Acetone | Ketone (Polar Aprotic) | 1.3 |

| Ethyl Alcohol (Ethanol) | Alcohol (Polar Protic) | 0.2 |

| Water | - | Insoluble |

Data sourced from multiple consistent supplier technical documents.[1][8][9][10]

As the data clearly indicates, dichloromethane is an exceptional solvent for this compound, followed by aromatic hydrocarbons like toluene. The solubility decreases significantly in more polar, protic solvents like ethanol.

Standardized Protocol for Experimental Solubility Determination

To ensure accurate and reproducible solubility data, a standardized methodology is crucial. The following protocol is based on the internationally recognized OECD Guideline 105 "Shake-Flask Method," which is appropriate for substances with solubilities greater than 10⁻² g/L.[11][12][13]

Principle

A supersaturated solution of this compound in the chosen organic solvent is prepared and agitated at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the dye in the clear, saturated supernatant is determined analytically.

Materials and Equipment

-

Analytical balance (±0.1 mg precision)

-

Constant temperature orbital shaker or water bath

-

Thermostatically controlled centrifuge

-

Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)

-

Volumetric flasks and pipettes (Class A)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis Spectrophotometer or HPLC system

-

This compound (analytical grade)

-

Organic solvent(s) of interest (HPLC grade or higher)

Step-by-Step Workflow

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the test solvent. "Excess" means that a visible amount of solid dye remains undissolved at the end of the experiment.

-

Equilibration: Seal the flask tightly and place it in the constant temperature shaker set to the desired temperature (e.g., 20 ± 0.5 °C). Agitate the mixture for a minimum of 24 hours. A preliminary test may be needed to determine the time required to reach equilibrium (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).[11]

-

Phase Separation: Transfer the flask to a centrifuge maintained at the same experimental temperature. Centrifuge the mixture at high speed until all undissolved solids have formed a compact pellet. This step is critical to avoid the transfer of fine particles.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant using a pipette or syringe. To ensure no solid particles are transferred, a syringe filter may be used.

-

Analysis: Quantify the concentration of this compound in the sampled aliquot.

-

UV-Vis Spectroscopy: Dilute the sample with a known volume of the pure solvent to bring the absorbance into the linear range of a previously prepared calibration curve. Measure the absorbance at the λmax of the dye (approx. 583 nm in toluene).[6]

-

Gravimetric Method: Accurately weigh a known volume of the saturated solution, then carefully evaporate the solvent under reduced pressure or in a fume hood. Weigh the remaining dry dye residue.[14]

-

-

Calculation: Calculate the solubility in grams per liter (g/L) using the determined concentration and the dilution factors applied. Perform the experiment in triplicate to ensure statistical validity.

The following diagram outlines this experimental workflow.

Caption: Workflow for the Shake-Flask method of solubility determination.

Conclusion

The solubility of this compound is a complex function of its unique molecular structure, governed by the principles of intermolecular forces. It exhibits excellent solubility in chlorinated and aromatic solvents, moderate solubility in polar aprotic solvents, and poor solubility in polar protic solvents like ethanol.[8][9][10] The quantitative data and standardized experimental protocol provided in this guide offer researchers and formulation scientists the critical information needed to effectively utilize this vibrant and versatile dye in a wide range of applications.

References

- Emperor Chem. (n.d.). This compound - Solvent Violet B - Transparent Violet S-B.

- Fineland Chem. (n.d.). CorSol® 3013 this compound.

- Wikipedia. (n.d.). This compound.

- Hangzhou Epsilon Chemical Co., Ltd. (n.d.). This compound.

- Chemcess. (n.d.). Anthraquinone: Properties, Production And Uses.

- Britannica. (n.d.). Anthraquinone dye.

- BenchChem. (2025). In-Depth Technical Guide: Solubility of Solvent Black 46 in Organic Solvents.

- OECD. (n.d.). Test No. 105: Water Solubility.

- HUPC GLOBAL CHEMICAL. (n.d.). This compound | Transparence VioletB.

- Phytosafe. (n.d.). OECD 105.

- Precise Color. (n.d.). China this compound / CAS 81-48-1 factory and manufacturers.

- ResearchGate. (2025). A new method for the determination of the solubility of disperse dyes.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- chemeurope.com. (n.d.). This compound.

- Ranbar. (n.d.). This compound – Ranbar Violet B Anthraquinone Dye.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method.

- OECD. (n.d.). Test No. 105: Water Solubility.

- ResearchGate. (n.d.). Solvent soluble anthraquinone dyes.

- Alfa Chemistry. (n.d.). Determination of Insoluble Content in Dyes.

- World dye variety. (2012). This compound.

- ResearchGate. (2019). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile.

Sources

- 1. This compound - Solvent Violet B - Transparent Violet S-B from Emperor Chem [emperordye.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 81-48-1 [m.chemicalbook.com]

- 4. chemcess.com [chemcess.com]

- 5. ikm.org.my [ikm.org.my]

- 6. Page loading... [wap.guidechem.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. union-pigment.com [union-pigment.com]

- 10. China this compound / CAS 81-48-1 factory and manufacturers | Precise Color [precisechem.com]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Guide to the Spectroscopic Properties of Solvent Violet 13

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Solvent Violet 13 (C.I. 60725), a synthetic anthraquinone dye. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the principles and practical aspects of Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy as applied to this compound. Herein, we explore the structural basis for its vibrant bluish-violet color and provide detailed methodologies for its characterization.

Introduction: The Chemical and Spectroscopic Identity of this compound

This compound, chemically known as 1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione, is a prominent member of the anthraquinone dye family.[1] Its molecular structure, characterized by a planar tricyclic aromatic system with conjugated double bonds, is the primary determinant of its distinct spectroscopic properties.[2] This dye is notable for its insolubility in water but good solubility in various organic solvents such as acetone, toluene, and benzene, making it suitable for a wide range of industrial applications, including the coloration of plastics, resins, and hydrocarbon-based products.[1][2]

The core of its chromophore lies in the substituted anthraquinone skeleton. The interaction of light with the extended π-electron system of this molecule gives rise to its characteristic absorption in the visible region of the electromagnetic spectrum, resulting in its intense color. Understanding the nuances of its UV-Vis absorption and the precise arrangement of its atoms through NMR spectroscopy is crucial for its application, quality control, and the development of new materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Unveiling the Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For this compound, the absorption of UV and visible light promotes electrons from their ground state to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure of the dye.

The Structural Origins of Color in this compound

The UV-Vis spectrum of anthraquinone dyes is typically characterized by two main types of electronic transitions:

-

π → π* Transitions: These are high-intensity absorption bands, usually located in the UV region, which arise from the excitation of electrons within the aromatic π-system.

-

n → π* Transitions: These are lower-intensity bands that can extend into the visible region. They result from the excitation of non-bonding electrons, primarily from the oxygen atoms of the carbonyl groups.

The presence of auxochromic groups (color-enhancing substituents) on the anthraquinone core significantly influences the absorption spectrum. In this compound, the electron-donating hydroxyl (-OH) and p-tolylamino (-NH-C₆H₄-CH₃) groups cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands, pushing them into the visible region and giving the dye its characteristic violet hue.[3]

Quantitative UV-Vis Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Toluene | 581.0 - 585.0 | Data not available |

| Dichloromethane | Not Reported | Data not available |

| Acetone | Not Reported | Data not available |

It is important to note that the molar absorptivity (extinction coefficient) is a crucial parameter for quantitative analysis using the Beer-Lambert Law. Experimental determination of this value in the solvent of interest is highly recommended for accurate concentration measurements.[2]

Experimental Protocol for UV-Vis Spectroscopy

The following is a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum of this compound.

Objective: To determine the λmax and obtain the absorption spectrum of this compound in a selected solvent.

Materials and Apparatus:

-

This compound

-

UV-grade solvent (e.g., toluene, dichloromethane, or acetone)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg).

-

Dissolve the weighed sample in a known volume of the chosen UV-grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

-

Preparation of Dilutions:

-

From the stock solution, prepare a series of dilutions to obtain a final concentration that yields an absorbance reading in the optimal range of 0.1 to 1.0 AU (Absorbance Units). This ensures adherence to the Beer-Lambert law.

-

-

Instrument Setup and Blank Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength range for the scan (e.g., 300-800 nm).

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in both the sample and reference holders to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it a few times with the diluted sample solution.

-

Fill the cuvette with the sample solution and place it in the sample holder.

-

Record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum absorbance occurs (λmax).

-

If molar absorptivity (ε) is to be calculated, use the Beer-Lambert equation: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Workflow for UV-Vis Analysis:

Caption: A streamlined workflow for the UV-Vis spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Interpreting the NMR Spectra of this compound

The NMR spectra of this compound provide a detailed map of its carbon-hydrogen framework. The chemical shift of each nucleus is highly sensitive to its local electronic environment, which is influenced by the presence of electronegative atoms and the aromatic system.

Expected ¹H NMR Signals:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the unsubstituted benzene ring of the anthraquinone core will likely appear as multiplets. The protons on the p-toluidine ring will show a characteristic AA'BB' system (two doublets). The protons on the substituted ring of the anthraquinone core will also appear as distinct signals.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. This is due to hydrogen bonding.

-

Amine Proton: A broad singlet, also variable in its chemical shift.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group on the p-toluidine ring, typically appearing in the upfield region (around δ 2.0-2.5 ppm).

Expected ¹³C NMR Signals:

-

Carbonyl Carbons: Two signals in the downfield region (typically δ 180-190 ppm) corresponding to the two non-equivalent carbonyl carbons.

-

Aromatic Carbons: A number of signals in the aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the attached substituents (-OH, -NHR). Carbons bearing these substituents will be significantly shifted.

-

Methyl Carbon: A signal in the upfield region (typically δ 20-25 ppm) for the methyl carbon of the p-tolyl group.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Apparatus:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and a filter

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Ensure the sample is completely dissolved. Gentle warming or sonication may be necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A standard single-pulse experiment is usually sufficient.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Workflow for NMR Analysis:

Caption: A comprehensive workflow for the NMR spectroscopic analysis of this compound.

Conclusion: A Spectroscopic Fingerprint

The spectroscopic data of this compound, derived from UV-Vis and NMR techniques, provides a unique "fingerprint" of the molecule. The UV-Vis spectrum explains its vibrant color through electronic transitions within its extended conjugated system, which is highly sensitive to the molecular environment. NMR spectroscopy, in turn, offers a detailed blueprint of its atomic connectivity, confirming the identity and purity of the compound. While a complete public dataset of its spectroscopic parameters is still somewhat limited, this guide provides the foundational knowledge and robust experimental protocols necessary for researchers to confidently characterize this compound and similar anthraquinone dyes. Further investigations to populate the spectroscopic database for this and other commercially important dyes would be a valuable contribution to the scientific community.

References

- Wikipedia. This compound. [Link]

- HSE Consultation Hub. MCL Report for: 1-hydroxy-4-(p- toluidino)anthraquinone (this compound). [Link]

- PubChem. This compound. [Link]

- Xcolor Pigment. This compound|CAS NO.81-48-1. [Link]

- Journal of the Chemical Society B: Physical Organic. The ultraviolet and visible absorption spectra of some polysubstituted 1,4-naphthaquinones and 9,10-anthraquinones. [Link]

- PubMed Central. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. [Link]

- ResearchGate.

- Semantic Scholar.

- Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

- AWS. Structural and spectral assignments of six anthraquinone derivatives from the mangrove fungus (ZSUH-36). [Link]

- PubMed Central. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. [Link]

- PubMed Central.

- ResearchGate. The UV-Vis spectra of anthraquinone intermediates and polymeric dyes: (a) intermediate I and polymeric dye-1; (b) intermediate II and polymeric dye-2; (c) intermediate III and polymeric dye-3; (d)

- ResearchGate. Substitution effects on the visible spectra of 1,4-diNHPh-9,10-anthraquinones. [Link]

- SciSpace. This compound. [Link]

- MDPI. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- SpectraBase. Anthraquinone - Optional[13C NMR] - Chemical Shifts. [Link]

- PEARL.

- ResearchGate. 1 H NMR chemical shifts and coupling constants of selected model compounds. [Link]

- PubMed Central.

- JACS. Topology-Controlled Chirality and Spin Selectivity in Two-Dimensional Covalent Organic Frameworks. [Link]

Sources

Introduction: The Role of Thermal Integrity in High-Performance Coloration

An In-Depth Technical Guide to the Thermal Stability and Degradation of Solvent Violet 13

This compound (C.I. 60725) is a high-performance anthraquinone dye prized for its brilliant bluish-violet hue and robust application profile.[1] Chemically identified as 1-hydroxy-4-(p-tolylamino)anthraquinone, its molecular structure is built upon a stable anthraquinone core, which imparts excellent intrinsic stability.[2] This dye is not soluble in water but dissolves in various organic solvents and is extensively used for coloring thermoplastics, synthetic resins, and fibers, including polystyrene (PS), polycarbonate (PC), ABS, and PET.[2][3][4] In these applications, the dye is subjected to extreme temperatures during processing steps like extrusion and injection molding. Therefore, a comprehensive understanding of its thermal stability and degradation pathways is not merely an academic exercise; it is a critical prerequisite for ensuring color consistency, product quality, and safety. This guide provides a detailed examination of the thermal behavior of this compound, the methodologies for its assessment, and the underlying chemical principles governing its stability.

The Anthraquinone Core: An Anchor of Molecular Stability

The noteworthy thermal resistance of this compound is fundamentally derived from its anthraquinone skeleton. Anthraquinones are a class of aromatic compounds known for their chemical inertness and stability, a property attributable to their extensively conjugated tricyclic system.[5][6] This rigid, planar structure dissipates energy effectively, making the core resistant to thermal cleavage.

However, the overall stability of the molecule is also influenced by its substituents—in this case, the 1-hydroxy and 4-(p-tolylamino) groups.[6] The intramolecular hydrogen bond between the hydroxyl group and the adjacent quinone oxygen further stabilizes the system. The primary points of potential thermal failure are typically the weaker C-N bond linking the p-toluidine group to the anthraquinone core and, under more severe conditions, the aromatic rings themselves. Degradation is often accelerated by oxidative environments, which can attack the substituent groups and the aromatic system.[7][8]

Quantitative Assessment of Thermal Properties

Evaluating the thermal stability of a dye requires precise analytical techniques to identify the temperatures at which physical and chemical changes occur. The two cornerstone techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][9]

Summary of Thermal Data

The thermal performance of this compound is often described in technical datasheets by its "heat resistance" within a specific polymer matrix. This application-specific value can differ from the intrinsic decomposition temperature of the pure dye. It is crucial to distinguish between these metrics for accurate formulation and processing.

| Property | Value | Context / Method | Source |

| Chemical Formula | C₂₁H₁₅NO₃ | - | [7] |

| Molecular Weight | 329.35 g/mol | - | [7] |

| Melting Point (Tm) | ~126°C - 160°C | DSC / Capillary Method | [10][11] |

| Heat Resistance (in PS) | 260°C - 300°C | Polymer Processing Stability | [4][10][12] |

| Heat Resistance (General) | Up to 280°C | Polymer Processing Stability | [2] |

| Onset Decomposition (Td) | > 250°C (Typical for Anthraquinones) | TGA | [5] |

Note: The wide range in reported melting points may reflect differences in sample purity or analytical methodology. The heat resistance in a polymer matrix is typically higher than the dye's melting point because the polymer encapsulates and protects the dye molecules.

Experimental Workflow for Thermal Characterization

The logical flow for a comprehensive thermal analysis involves first identifying thermal transitions (like melting) with DSC, followed by determining the ultimate decomposition temperature with TGA.

Caption: Workflow for thermal analysis of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition (Td) for this compound. This is the temperature at which the material begins to lose mass due to decomposition.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications, typically using certified reference materials (e.g., calcium oxalate).

-

Sample Preparation: Accurately weigh 5–10 mg of dry, powdered this compound into a ceramic or platinum TGA pan.

-

Atmosphere Selection: The choice of purge gas is critical.

-

Inert Atmosphere: Use high-purity nitrogen or argon at a flow rate of 20–50 mL/min to analyze intrinsic thermal stability without oxidative effects.

-

Oxidative Atmosphere: Use air or a specified oxygen/nitrogen mixture at the same flow rate to simulate real-world processing conditions where oxygen is present.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A controlled heating rate is essential for reproducible results.[9]

-

-

Data Analysis: Plot mass (%) versus temperature (°C). The onset decomposition temperature (Td) is determined by finding the intersection of the tangent drawn from the baseline before decomposition and the tangent drawn from the point of maximum mass loss rate.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions, such as the melting point (Tm), of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Hermetically seal 3–5 mg of dry, powdered this compound in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen (50 mL/min) to prevent oxidative degradation during the analysis.

-

Thermal Program (Heat/Cool/Heat):

-

First Heat: Equilibrate at 25°C. Ramp the temperature to 180°C (above the expected melting point) at 10°C/min. This step removes any prior thermal history of the sample.

-

Cool: Cool the sample from 180°C back to 25°C at a controlled rate of 10°C/min.

-

Second Heat: Ramp the temperature again from 25°C to 180°C at 10°C/min. The data from this second heating cycle is typically used for analysis as it represents the material's intrinsic properties.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). The melting point (Tm) is identified as the peak temperature of the endothermic melting transition.

Thermal Degradation: Pathways and Byproduct Analysis

When this compound is heated beyond its stability threshold, the molecule undergoes irreversible chemical changes. The degradation process can be complex, but a conceptual understanding of potential failure points is crucial for predicting and mitigating its effects.

Potential Degradation Pathways

The energy supplied during thermal stress can lead to the homolytic or heterolytic cleavage of chemical bonds. The most probable initial degradation sites are the bonds with lower dissociation energies.

Caption: Potential thermal degradation sites in this compound.

-

Pathway A → B (C-N Bond Cleavage): The bond between the anthraquinone core and the p-toluidino nitrogen is a likely initial point of failure. This would lead to the formation of 1-hydroxy-4-aminoanthraquinone and toluene-derived radicals or ions.

-

Pathway A → C (Aromatic Ring Opening): Cleavage of the stable anthraquinone rings requires significantly more energy. This typically occurs at very high temperatures or during combustion, leading to the formation of smaller, volatile fragments and polycyclic aromatic hydrocarbons (PAHs).[5]

-

Combustion Products: In the presence of sufficient oxygen and heat (i.e., in a fire), complete combustion will yield carbon oxides (CO, CO₂), water, and nitrogen oxides (NOx), which are toxic gases.[7][8]

Protocol 3: Analysis of Thermal Degradation Byproducts by HPLC-MS

Objective: To identify the chemical species formed when this compound is thermally degraded. This is essential for understanding the degradation mechanism and assessing the toxicity of any byproducts.

Methodology:

-

Sample Degradation:

-

Heat a known quantity of this compound in a sealed, inert atmosphere vial at a temperature above its determined Td (e.g., 300°C) for a fixed duration (e.g., 15 minutes).

-

Alternatively, for application-specific analysis, extrude the dye within a polymer matrix and collect the processed pellets.

-

-

Extraction of Analytes:

-

Dissolve the purely degraded dye sample in a suitable organic solvent (e.g., acetonitrile or methanol).

-

For polymer samples, use solvent extraction (e.g., Soxhlet extraction) or polymer dissolution/precipitation to isolate the dye and its degradation products from the matrix.

-

-

HPLC-DAD-MS Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) provides the most comprehensive data.[13][14]

-

Chromatographic Separation: Use a reverse-phase C18 column. Elute with a gradient of water (with 0.1% formic acid) and an organic solvent like acetonitrile. This separates the original dye from its more or less polar degradation products.[13]

-

Detection and Identification:

-

DAD: Monitors the UV-Vis absorbance spectrum of each eluting compound, helping to distinguish chromophoric species.

-

MS: Provides the mass-to-charge ratio (m/z) of each compound, allowing for the determination of molecular weights and fragmentation patterns to elucidate the chemical structures of the degradation byproducts.

-

-

-

Data Interpretation: Compare the chromatograms of the degraded and undegraded samples. Identify new peaks in the degraded sample and analyze their mass spectra and UV-Vis spectra to propose chemical structures for the byproducts.

Conclusion and Field Recommendations

This compound exhibits high thermal stability, anchored by its robust anthraquinone core, making it suitable for coloring polymers processed at elevated temperatures.[3][15] However, its stability is not infinite. TGA and DSC analyses are essential to quantify its intrinsic thermal limits, while chromatographic techniques are vital for understanding the consequences of exceeding those limits.

For researchers and drug development professionals using this dye in thermally sensitive applications, the following is advised:

-

Validate Thermal Limits: Always perform TGA and DSC on new batches of the dye to establish a precise thermal profile, as purity can affect stability.

-

Control Processing Conditions: When used in polymer melts, minimize residence time at peak temperatures to reduce the extent of degradation.

-

Consider the Atmosphere: The presence of oxygen significantly lowers the degradation temperature. Processing under a nitrogen blanket can enhance stability where feasible.

-

Analyze for Byproducts: If color shifts or performance issues are observed after thermal processing, a byproduct analysis via HPLC-MS is recommended to diagnose the root cause and ensure no harmful leachables have been generated.

By adhering to these principles and employing the self-validating protocols described, professionals can harness the excellent coloration properties of this compound while maintaining the highest standards of scientific integrity and product quality.

References

- Ranbar Dyestuffs. This compound – Ranbar Violet B Anthraquinone Dye.

- Fineland Chem. CorSol® 3013 this compound.

- Emperor Chemical. This compound - Solvent Violet B - Transparent Violet S-B.

- Qingdao Sanhuan Colorchem CO.,LTD. MSDS this compound.

- Analytical Methods Committee. (2021). Analysis of historical dyes in heritage objects. Analytical Methods, 13(5), 634-637.

- Xcolor Pigment. This compound|CAS NO.81-48-1.

- Hangzhou Epsilon Chemical Co.,Ltd. This compound tds.

- Shin, D. H., et al. (2011). Thermal degradation of natural dyes and their analysis using HPLC-DAD-MS. Journal of the Korean Society of Clothing and Textiles, 35(1), 86-95.

- Koch Color. Safety Data Sheet: C.I. This compound.

- Degano, I., Ribechini, E., & Colombini, M. P. (2009). Analytical Methods for the Characterization of Organic Dyes in Artworks and in Historical Textiles. Applied Spectroscopy Reviews, 44(5), 363-410.

- BenchChem. A Comparative Analysis of the Thermal Stability of Disperse Red 50 and Newer Anthraquinone-Based Dyes.

- de Souza, D., et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry, 106(3), 735-740.

- Wikipedia. This compound.

- White, E. G., et al. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(22), 12154-12167.